
5-(furan-2-yl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(furan-2-yl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C17H14N4O4 and its molecular weight is 338.323. The purity is usually 95%.
BenchChem offers high-quality 5-(furan-2-yl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(furan-2-yl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Derivative Formation 5-(furan-2-yl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide and its derivatives are used in various synthesis processes to create complex organic compounds. These include the formation of pyrazole and imidazole derivatives through the Mannich base method, showcasing their versatility in chemical synthesis (Idhayadhulla, Kumar, & Abdul, 2012). Furthermore, the synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles involves the use of 3-methyl isoxazole-5-carboxylic acid and showcases the compound's potential in the formation of isoxazole and pyrazole derivatives (Martins et al., 2002).
Fungicidal and Antimicrobial Properties Compounds related to 5-(furan-2-yl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide demonstrate potential fungicidal and antimicrobial properties. For instance, derivatives like furan-3-carboxamides show high activity against diseases like grey mold and SDC of Botrytis cinerea in pot tests and enzyme tests, indicating their effectiveness in plant protection (Masatsugu et al., 2010). Additionally, derivatives such as pyridines, thioamides, thiazoles, urea, and quinazoline have been synthesized and exhibit antimicrobial and anticancer activities, further underscoring the compound's potential in medicinal chemistry (Zaki, Al-Gendey, & Abdelhamid, 2018).
Structure and Crystallography The structural aspects of derivatives of 5-(furan-2-yl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide are explored through crystallographic studies. For example, the stereochemical peculiarities of certain dihydro-1H-pyrazol-1-yl derivatives have been studied through X-ray structural analysis, contributing to the understanding of their chemical behavior and potential applications in various fields (Borisova et al., 2016).
Catalytic and Biological Evaluation Derivatives of the compound have been synthesized and evaluated for their catalytic and biological activities. For instance, (E)-3-(3-(5-chlorothiophen-2-yl)-1-(furan-2-carbonyl)-2,3-dihydro-1H-pyrazol-4-yl)-1-(substituted)prop-2-en-1-one derivatives have been synthesized and evaluated for their antioxidant activities, indicating the compound's relevance in the field of biochemistry and pharmacology (Prabakaran, Manivarman, & Bharanidharan, 2021).
properties
IUPAC Name |
5-(furan-2-yl)-N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4/c22-17(14-8-16(25-20-14)15-2-1-6-24-15)18-4-5-21-10-13(9-19-21)12-3-7-23-11-12/h1-3,6-11H,4-5H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONOMBECQSAUTRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NO2)C(=O)NCCN3C=C(C=N3)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(furan-2-yl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




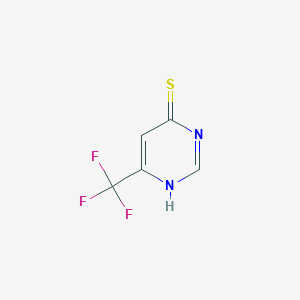
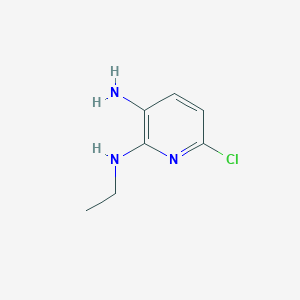
![3-{[(Biphenyl-4-ylcarbonyl)carbamothioyl]amino}-4-chlorobenzoic acid](/img/structure/B2633807.png)
![3-(4-Chlorophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)propan-1-one](/img/structure/B2633809.png)
![6-(3-hydroxypropyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2633810.png)
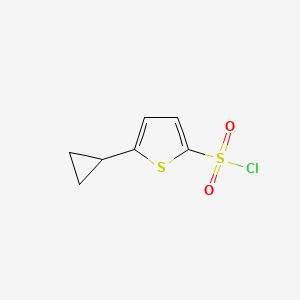
![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2633816.png)
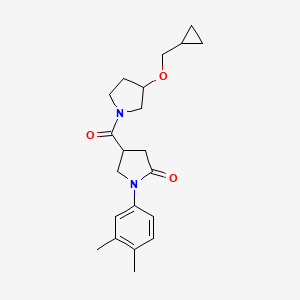
![N-(2-methoxyphenyl)-5-methyl-2-phenyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2633818.png)
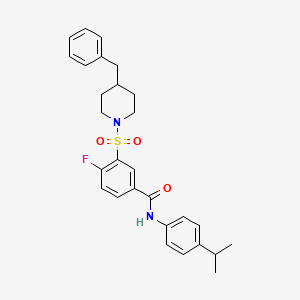
![1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2633822.png)